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Compound of Interest

Compound Name: 4-Amino-2-fluorophenol

Cat. No.: B116865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the characterization of 4-Amino-2-fluorophenol. Due to the

limited availability of complete, experimentally verified spectral data in publicly accessible

databases, this document combines available information with predicted spectral

characteristics based on analogous compounds and theoretical principles. This guide is

intended to serve as a valuable resource for researchers involved in the synthesis, quality

control, and application of this important chemical intermediate.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4-Amino-2-
fluorophenol. It is crucial to note that much of the NMR and IR data is predicted and should be

confirmed by experimental analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) - Predicted Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~6.7-6.9 d ~8-9 H-6

~6.5-6.7 dd ~8-9, ~2-3 H-5

~6.4-6.6 d ~2-3 H-3

~4.5-5.5 br s - -NH₂

~8.5-9.5 br s - -OH

Note: Predicted chemical shifts are based on the analysis of similar aromatic compounds.

Actual values may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) - Partially Available Data

A ¹³C NMR spectrum of 4-amino-2-fluorophenol hydrochloride in methanol-d₄ has been

reported, though a detailed peak list is not publicly available.[1] The predicted chemical shifts

are as follows:

Chemical Shift (δ) ppm Assignment

~150-155 (d) C-F

~140-145 C-OH

~135-140 C-NH₂

~120-125 (d) C-5

~115-120 (d) C-3

~110-115 (d) C-6

Note: The 'd' indicates a doublet due to coupling with fluorine.

Table 2: Infrared (IR) Spectroscopy Data
Predicted Data based on characteristic group frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H and N-H stretching

~1620 Medium N-H bending

~1510 Strong Aromatic C=C stretching

~1450 Medium Aromatic C=C stretching

~1250 Strong C-O stretching (phenol)

~1200 Strong
C-N stretching (aromatic

amine)

~1100 Strong C-F stretching

~820 Strong
Aromatic C-H bending (out-of-

plane)

Table 3: Mass Spectrometry (MS) Data
m/z Ratio Relative Intensity Assignment

128.1 - [M+H]⁺

127 - [M]⁺

99 - [M-CO]⁺

71 - [M-CO-HCN]⁺

Note: The [M+H]⁺ peak at m/z 128.1 has been experimentally observed. Other fragments are

predicted based on common fragmentation pathways for phenols and aromatic amines.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Predicted Data based on analogous compounds like 4-aminophenol.
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Solvent λmax (nm)

Methanol ~230, ~290

Ethanol ~230, ~290

Note: Phenols and aromatic amines typically exhibit two absorption bands in the UV region.

The exact maxima and molar absorptivity require experimental determination.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 4-Amino-
2-fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 4-Amino-2-fluorophenol for ¹H NMR and 50-100 mg

for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

Methanol-d₄) in a clean, dry vial. The choice of solvent is critical, as protic solvents may

lead to the exchange of -OH and -NH₂ protons.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical solvent peak.

¹H NMR Acquisition:

Set the spectral width to cover a range of 0-12 ppm.

Use a standard single-pulse experiment.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz).

Perform Fourier transform, phase correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a secondary

reference.

¹³C NMR Acquisition:

Set the spectral width to cover a range of 0-180 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Acquire a larger number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

Process the FID similarly to the ¹H spectrum.

Calibrate the chemical shift scale using the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 4-Amino-2-fluorophenol.
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Methodology (KBr Pellet Method):

Sample Preparation:

Grind 1-2 mg of dry 4-Amino-2-fluorophenol with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form

a transparent or translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Amino-2-
fluorophenol.

Methodology (GC-MS with Electron Ionization):

Sample Preparation:

Prepare a dilute solution of 4-Amino-2-fluorophenol (e.g., 1 mg/mL) in a volatile organic

solvent such as methanol or ethyl acetate.

Gas Chromatography (GC) Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm

i.d., 0.25 µm film thickness).

Injection: 1 µL of the sample solution in splitless mode.

Inlet Temperature: 250 °C.

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-300.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of 4-Amino-2-fluorophenol.

Methodology:

Sample Preparation:

Prepare a stock solution of 4-Amino-2-fluorophenol in a UV-grade solvent (e.g.,

methanol or ethanol) of a known concentration (e.g., 100 µg/mL).

Prepare a series of dilutions from the stock solution to determine the linear range of

absorbance.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.
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Fill a quartz cuvette with the solvent to be used as a blank and record a baseline

spectrum.

Fill a matched quartz cuvette with the sample solution.

Scan the sample from 400 nm down to 200 nm.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a synthesized compound such as 4-Amino-2-fluorophenol.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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